molecular formula C12H24ClN3O B12348307 [(1,5-dimethyl-1H-pyrazol-4-yl)methyl](3-isopropoxypropyl)amine CAS No. 1855940-65-6

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl](3-isopropoxypropyl)amine

Cat. No.: B12348307
CAS No.: 1855940-65-6
M. Wt: 261.79 g/mol
InChI Key: BNJCVOVIMHHHST-UHFFFAOYSA-N
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Description

(1,5-dimethyl-1H-pyrazol-4-yl)methylamine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a dimethylpyrazole moiety linked to an isopropoxypropylamine group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine typically involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 3-isopropoxypropylamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like sodium ethoxide. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(1,5-dimethyl-1H-pyrazol-4-yl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution reactions can result in various substituted derivatives .

Mechanism of Action

The mechanism of action of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,5-dimethyl-1H-pyrazol-4-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a dimethylpyrazole moiety with an isopropoxypropylamine group makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

1855940-65-6

Molecular Formula

C12H24ClN3O

Molecular Weight

261.79 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-propan-2-yloxypropan-1-amine;hydrochloride

InChI

InChI=1S/C12H23N3O.ClH/c1-10(2)16-7-5-6-13-8-12-9-14-15(4)11(12)3;/h9-10,13H,5-8H2,1-4H3;1H

InChI Key

BNJCVOVIMHHHST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNCCCOC(C)C.Cl

Origin of Product

United States

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